4-Oxo-2-phenyl-4-(2-thienyl)butanoic acid
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Overview
Description
4-Oxo-2-phenyl-4-(2-thienyl)butanoic acid is a chemical compound with the molecular formula C14H12O3S It is characterized by the presence of a phenyl group, a thienyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-2-phenyl-4-(2-thienyl)butanoic acid typically involves the reaction of 2-thiophenecarboxaldehyde with phenylacetic acid in the presence of a base, followed by oxidation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like aluminum chloride. The process can be summarized as follows:
Aldol Condensation: 2-thiophenecarboxaldehyde reacts with phenylacetic acid in the presence of a base to form an intermediate.
Oxidation: The intermediate is then oxidized to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Key raw materials include 2-thiophenecarboxaldehyde, phenylacetic acid, and suitable oxidizing agents.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-2-phenyl-4-(2-thienyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The phenyl and thienyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenyl and thienyl derivatives.
Scientific Research Applications
4-Oxo-2-phenyl-4-(2-thienyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Oxo-2-phenyl-4-(2-thienyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The presence of the phenyl and thienyl groups allows it to interact with various biological molecules, potentially affecting cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4-(2-thienyl)butanoic acid: Similar structure but lacks the phenyl group.
4-Oxo-4-phenylbutanoic acid: Similar structure but lacks the thienyl group.
4-Oxo-2-butenoic acid: Similar structure but with different substituents.
Uniqueness
4-Oxo-2-phenyl-4-(2-thienyl)butanoic acid is unique due to the presence of both phenyl and thienyl groups, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not possible with similar compounds lacking one of these groups.
Properties
IUPAC Name |
4-oxo-2-phenyl-4-thiophen-2-ylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c15-12(13-7-4-8-18-13)9-11(14(16)17)10-5-2-1-3-6-10/h1-8,11H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDYWZUJKVKFHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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